molecular formula C12H10N2O2S B215145 5-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine

5-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine

Cat. No. B215145
M. Wt: 246.29 g/mol
InChI Key: MNPZMBOPVWDISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has a nitro group and a thiol group attached to it. It has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as DNA and proteins.
Biochemical and Physiological Effects:
Studies have shown that 5-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine has a range of biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to cell death. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to altered drug efficacy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine in lab experiments is its antimicrobial activity, which makes it a useful tool for studying bacterial infections. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine. One direction is to further explore its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to study its potential as a drug target, as it has been found to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 5-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine involves the reaction of 2-methylthiophenol with 5-nitropyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained after purification by column chromatography.

Scientific Research Applications

5-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells.

properties

Product Name

5-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-(2-methylphenyl)sulfanyl-5-nitropyridine

InChI

InChI=1S/C12H10N2O2S/c1-9-4-2-3-5-11(9)17-12-7-6-10(8-13-12)14(15)16/h2-8H,1H3

InChI Key

MNPZMBOPVWDISD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1SC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1SC2=NC=C(C=C2)[N+](=O)[O-]

solubility

7.4 [ug/mL]

Origin of Product

United States

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